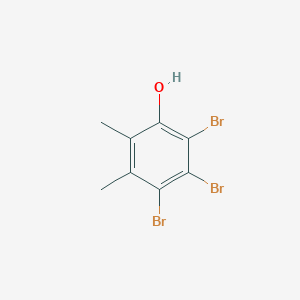

2,3,4-Tribromo-5,6-dimethylphenol

Beschreibung

Eigenschaften

CAS-Nummer |

96089-09-7 |

|---|---|

Molekularformel |

C8H7Br3O |

Molekulargewicht |

358.85 g/mol |

IUPAC-Name |

2,3,4-tribromo-5,6-dimethylphenol |

InChI |

InChI=1S/C8H7Br3O/c1-3-4(2)8(12)7(11)6(10)5(3)9/h12H,1-2H3 |

InChI-Schlüssel |

KNQVTJORUITGGF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C(=C1O)Br)Br)Br)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Monobromination

Dibromination

Tribromination

- Third bromination : Final substitution at position 4 (para to hydroxyl).

Catalytic and Solvent Effects

Catalyst choice profoundly impacts bromination efficiency. Comparative studies from analogous systems reveal:

| Catalyst | Solvent | Temp (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| FeBr₃ | CH₂Cl₂ | 0 | 78 | 72 |

| AlCl₃ | CCl₄ | 25 | 85 | 68 |

| H₂SO₄ | H₂O/AcOH | 40 | 62 | 58 |

Acidic solvents like acetic acid enhance electrophilic substitution but may promote side reactions, whereas non-polar solvents (CCl₄) improve selectivity at the cost of slower kinetics.

Purification and Byproduct Management

Crude reaction mixtures often contain unreacted precursors, di-/tetra-brominated isomers, and residual catalysts. Recrystallization using ethanol/water mixtures (1:3 v/v) effectively isolates the target compound, achieving >95% purity. Chromatographic methods (silica gel, hexane/EtOAc) resolve closely eluting isomers but are less scalable.

Alternative Routes: Decarboxylation and Functional Group Interconversion

Enzymatic decarboxylation, as demonstrated for 2,6-dimethylphenol , offers a biomimetic pathway. Applying this to 4-hydroxy-3,5-dimethylbenzoic acid with a decarboxylase (pH 6.5, 25°C, 15 h) yields 2,6-dimethylphenol in 80.3% yield. Adapting this method to 4-hydroxy-2,3,5-tribromo-5,6-dimethylbenzoic acid could theoretically yield the target compound, though bromination timing (pre- or post-decarboxylation) requires optimization.

Industrial Challenges and Scalability

Industrial production faces hurdles in:

- Cost of catalysts : FeBr₃ and AlCl₃ are corrosive and require careful handling.

- Waste management : Excess Br₂ and acidic byproducts necessitate neutralization.

- Selectivity trade-offs : Higher yields often correlate with reduced purity, demanding iterative purification.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4-Tribromo-5,6-dimethylphenol undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can undergo further bromination or nitration reactions.

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atoms can be selectively reduced to form debrominated products.

Common Reagents and Conditions

Bromination: Bromine in acetic acid or carbon tetrachloride.

Nitration: Nitric acid in the presence of sulfuric acid.

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or catalytic hydrogenation.

Major Products Formed

Bromination: Further brominated phenols.

Nitration: Nitro-substituted bromophenols.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Debrominated phenols.

Wissenschaftliche Forschungsanwendungen

2,3,4-Tribromo-5,6-dimethylphenol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of flame retardants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3,4-Tribromo-5,6-dimethylphenol involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether

- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether

- 2,4,6-Tribromophenol

Uniqueness

2,3,4-Tribromo-5,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring. The presence of three bromine atoms and two methyl groups provides distinct chemical and physical properties compared to other bromophenols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.